
Methaqualone 6-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methaqualone is a sedative-hypnotic drug that is similar in effect to barbiturates, a general central nervous system depressant . It was first noted by Indian researchers in the 1950s . Methaqualone 6-sulfate is a useful research chemical .
Synthesis Analysis
The synthesis of methaqualone usually involves uncomplicated one and two-step reactions that are easily performed in clandestine laboratories . A one-step reaction is carried out by refluxing anthranilic acid, acetic acid (or acetic anhydride) and o-toluidine (o-chloroaniline for mecloqualone). Polyphosphoric acid is added to remove water .Molecular Structure Analysis
Methaqualone has a molecular formula of C16H14N2O . Its average mass is 250.295 Da and its monoisotopic mass is 250.110611 Da .Chemical Reactions Analysis
Methaqualone is ground to a fine powder for analysis . A quantity of sample containing approximately 20 mg of methaqualone HCl (or mecloqualone HCl) is transferred quantitatively to a 10 ml Erlenmeyer flask .Physical And Chemical Properties Analysis
Methaqualone has a CAS No. of 72-44-6 and a molecular weight of 250.7 g/mol . In its pure form, it occurs as a white crystalline powder . It is soluble in ethanol, diethyl ether, and chloroform .Safety And Hazards
Methaqualone is classified as a flammable liquid (Category 2), and acute toxicity can occur if swallowed, inhaled, or in contact with skin . Symptoms of overdose include delirium, convulsions, muscle spasms or seizure, cardiac arrest, shortness or loss of breath, vomiting or nausea, and coma or death .
Orientations Futures
While some have concluded that the disappearance of methaqualone was a regulatory success, others argue that drug regulators myopically focused on methaqualone itself and did not give enough consideration to how other drugs could produce equal or greater levels of harm . No actions were taken to disincentivize and/or prevent the pharmaceutical industry from engaging in similar behaviors .
Propriétés
IUPAC Name |
[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRNMIHUMAPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857966 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methaqualone 6-Sulfate | |
CAS RN |
67982-38-1 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


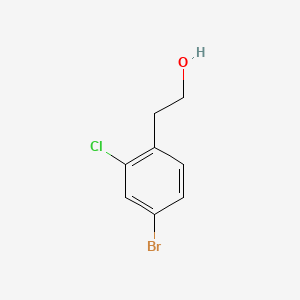

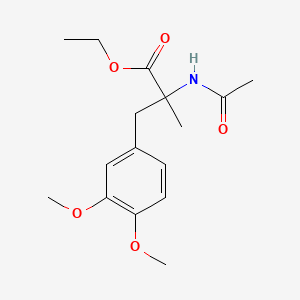
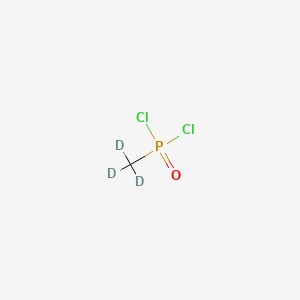

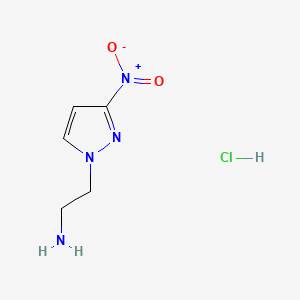
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)
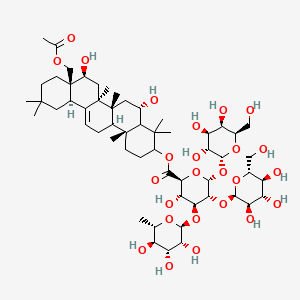
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)